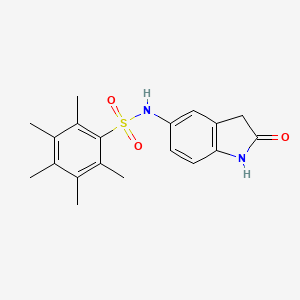

2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a complex organic compound that features both an indole and a sulfonamide group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The sulfonamide group is also significant in medicinal chemistry due to its presence in various therapeutic agents.

Preparation Methods

The synthesis of 2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole nucleus followed by sulfonation and subsequent functionalization with the pentamethylbenzene group. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity . Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction parameters to meet commercial demands.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by the electron-donating methyl groups. Common reagents include halogens and nitrating agents.

Sulfonation: The sulfonamide group can participate in further sulfonation reactions under acidic conditions.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to 2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide have been investigated for their ability to inhibit specific cancer-related enzymes.

Case Study: Enzyme Inhibition

A study demonstrated that certain benzenesulfonamide derivatives exhibited significant inhibition of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The compound's structure allows it to interact effectively with these targets, leading to reduced tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes critical in metabolic pathways.

Carbonic Anhydrase Inhibition

Research has indicated that derivatives of this sulfonamide can selectively inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values reported range from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a strong selectivity towards CA IX . This selectivity is advantageous for developing targeted cancer therapies.

Antidiabetic Activity

The antidiabetic properties of sulfonamide derivatives have also been explored. Compounds related to this compound were evaluated for their hypoglycemic effects.

Case Study: Hypoglycemic Effects

In vivo studies using streptozotocin-induced diabetic models showed that some sulfonamide derivatives significantly reduced blood glucose levels compared to standard drugs like glibenclamide. For example, certain derivatives demonstrated a reduction in blood glucose levels by up to 32.7% at specific dosages .

Comparative Analysis of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticancer | Sulfonamide derivatives | Inhibition of HDACs leading to reduced tumor growth |

| Enzyme Inhibition | Carbonic Anhydrase IX inhibitors | High selectivity with low IC50 values |

| Antidiabetic | Hypoglycemic agents | Significant reduction in blood glucose levels |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and sulfonamides. For example:

Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological activity.

Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

Compared to these compounds, 2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is unique due to its combined structural features, which may confer enhanced biological activity and specificity.

Biological Activity

The compound 2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including synthesis, molecular modeling, and biological evaluations.

Chemical Structure and Properties

- Molecular Formula: C19H21N3O2S

- Molecular Weight: 357.45 g/mol

- InChI Key: KQYUMLOISJXARC-UHFFFAOYSA-N

The compound features a sulfonamide group attached to a pentamethylbenzene ring and an indole moiety. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds related to the sulfonamide class have shown effectiveness against various bacterial strains. A comparative analysis highlighted that this compound demonstrated potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been extensively studied. In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Table 1 summarizes the IC50 values observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

| A549 | 18.4 |

COX-2 Inhibition

Sulfonamide derivatives are known for their role as COX-2 inhibitors, which are crucial in managing inflammation and pain. Studies have shown that this compound exhibits COX-2 inhibitory activity with a percentage inhibition of around 47% at a concentration of 20 µM . This suggests potential applications in treating inflammatory conditions.

Antileishmanial Activity

Research involving antileishmanial activities has revealed promising results for related compounds. Although specific data on this compound is limited, similar sulfonamide derivatives have shown effective inhibition against Leishmania species with IC50 values ranging from 0.059 mM to 0.072 mM . This positions the compound as a candidate for further exploration in the treatment of leishmaniasis.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Evaluation of COX-2 Inhibitory Effects

In another study focusing on inflammation-related diseases, researchers assessed the COX-2 inhibitory effects of several compounds including this compound. The findings underscored its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders .

Properties

IUPAC Name |

2,3,4,5,6-pentamethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-10-11(2)13(4)19(14(5)12(10)3)25(23,24)21-16-6-7-17-15(8-16)9-18(22)20-17/h6-8,21H,9H2,1-5H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODNKMMFVCGFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.